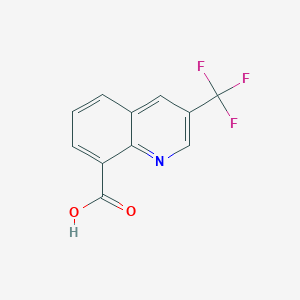

3-(trifluoromethyl)quinoline-8-carboxylic Acid

説明

Historical Context of Quinoline Carboxylic Acid Derivatives

The development of quinoline carboxylic acids traces back to the 1960s, marking a significant milestone in medicinal chemistry. The discovery of nalidixic acid, the first quinolone antibiotic, occurred serendipitously as a byproduct during the synthesis of the antimalarial drug chloroquine. George Lesher and colleagues at Sterling Drug identified this compound, which demonstrated antibacterial activity and subsequently led to the development of an entire class of synthetic antibacterial agents.

Nalidixic acid, introduced in 1962 for treating urinary tract infections, technically featured a 1,8-naphthyridine core rather than a quinoline structure, containing two nitrogen atoms in its bicyclic framework. This discovery sparked extensive research into related structures, leading to the development of numerous quinoline carboxylic acid derivatives with enhanced properties and expanded applications.

The synthesis methods for quinoline carboxylic acids have evolved significantly over time. Traditional approaches such as the Doebner and Pfitzinger reactions have been enhanced with modern synthetic methodologies. The Doebner reaction typically involves the condensation of isatin with pyruvic acid and various aromatic amines, while the Pfitzinger reaction utilizes isatin and compounds with active methylene groups. Recent advancements have incorporated green chemistry principles, including solvent-free conditions, efficient catalysts, microwave irradiation, and one-pot procedures, significantly improving both yield and environmental sustainability.

One notable example of synthetic evolution is demonstrated in the preparation of quinoline-4-carboxylic acids. Elghamry et al. reported a one-step synthesis by reacting isatin with enaminones in the presence of potassium hydroxide using water as the reaction solvent. Similarly, Ghasemi et al. published an efficient approach using a one-pot method, where 1-naphthylamine reacted with various benzaldehyde compounds and pyruvic acid in the presence of a specially designed catalyst without involving a solvent.

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

The trifluoromethyl group has emerged as a powerful structural modification in heterocyclic chemistry, particularly in medicinal applications. This functional group significantly alters the electronic and steric properties of parent molecules, resulting in compounds with unique characteristics that can be leveraged for various applications. The introduction of a trifluoromethyl group can dramatically impact lipophilicity, acidity, hydrogen bonding capabilities, and overall molecular stability.

The significance of trifluoromethyl substitution becomes particularly evident when examining its effects on biological activity. Statistical analysis of compound pairs where methyl groups have been replaced by trifluoromethyl groups revealed interesting patterns. While the replacement of a methyl group (CH₃) with a trifluoromethyl group (CF₃) does not universally improve bioactivity, approximately 9.19% of such substitutions resulted in at least a ten-fold increase in biological activity. This finding highlights the potential value of strategic trifluoromethylation in drug design.

Table 1: Comparison of Properties Between Methyl and Trifluoromethyl Groups

| Property | Methyl Group (CH₃) | Trifluoromethyl Group (CF₃) | Impact on Molecule |

|---|---|---|---|

| Volume | 33.5 ų | 39.8 ų | Increased steric hindrance |

| Electronegativity | Low | High | Enhanced electron-withdrawing effect |

| Lipophilicity | Moderate | High | Improved membrane permeability |

| Bond Strength | Lower | Higher | Increased metabolic stability |

| Preferred Protein Residues | Leu, Met, Cys, Ile | Phe, Met, Leu, Tyr | Different binding preferences |

In protein-ligand interactions, trifluoromethyl groups display distinctive binding preferences compared to methyl groups. Protein Data Bank surveys revealed that trifluoromethyl groups preferentially interact with aromatic amino acid residues such as phenylalanine, methionine, leucine, and tyrosine, whereas methyl groups show preferences for leucine, methionine, cysteine, and isoleucine. This differential binding pattern suggests that strategic replacement of methyl with trifluoromethyl near phenylalanine, histidine, and arginine residues in binding pockets could potentially enhance bioactivity.

The introduction of the trifluoromethyl group into heterocyclic compounds like this compound confers several advantageous properties. Quantum mechanical calculations have demonstrated that trifluoromethyl substitution can achieve significant energy gains in certain protein-ligand systems, particularly when incorporated on benzene rings. Energy decomposition analyses further revealed that these energy gains often stem from changes in electrostatic interactions or solvation free energy.

Beyond medicinal chemistry, trifluoromethylated heterocycles have found applications in various fields including agrochemicals and materials science. The unique electronic properties of the trifluoromethyl group make these compounds valuable components in functional materials with specific optical, electronic, or surface properties.

In recent years, significant advancements have been made in synthetic methodologies for incorporating trifluoromethyl groups into heterocyclic structures. These include the development of novel trifluoromethylation reagents and building blocks that facilitate the efficient construction of trifluoromethyl-containing heterocycles. Particularly noteworthy is the "innate C-H trifluoromethylation" approach, which allows direct introduction of trifluoromethyl groups into heterocyclic systems using benchtop-stable trifluoromethyl radical sources.

For this compound specifically, the synthesis can involve multiple approaches, including direct trifluoromethylation of quinoline-8-carboxylic acid or construction of the quinoline framework using trifluoromethyl-containing building blocks. One approach involves the oxidation of 3-methylquinoline derivatives followed by trifluoromethylation, as demonstrated in the synthesis of the related compound 7-chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid.

The trifluoromethyl group at the 3-position of the quinoline ring in this compound likely enhances its lipophilicity and metabolic stability while also affecting its acidity and hydrogen-bonding properties. These modifications can potentially improve its drug-like properties, making it a valuable scaffold for further derivatization in medicinal chemistry research.

特性

IUPAC Name |

3-(trifluoromethyl)quinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBVKRLUVHQGYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449738 | |

| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588702-66-3 | |

| Record name | 3-(trifluoromethyl)quinoline-8-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis of 3-(Trifluoromethyl)quinoline-8-carboxylic Acid

Based on reported methodologies, a plausible synthetic sequence is:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of quinoline ester intermediate | Condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylene malonate, thermal cyclization at 250 °C in Dowtherm | Forms 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid ethyl ester |

| 2 | Hydrazide formation | Reflux with hydrazine hydrate in ethanol for 4 h | Converts ester to hydrazide intermediate |

| 3 | Functional group transformation | Reaction with aldehydes or other electrophiles in ethanol with acetic acid catalyst | Forms hydrazone derivatives or further elaborated quinoline derivatives |

| 4 | Ester hydrolysis | Hydrolysis under acidic or basic conditions, or alternative deprotection using boron tribromide (BBr3) | Yields the free carboxylic acid at quinoline 8-position |

This sequence emphasizes the importance of thermal cyclization and subsequent functional group manipulations to achieve the target acid.

Preparation of Stock Solutions for Experimental Use

For practical laboratory applications, preparation of stock solutions of this compound is standardized as follows:

| Amount of Compound | Concentration | Volume of Solvent (DMSO) |

|---|---|---|

| 1 mg | 1 mM | 4.1465 mL |

| 5 mg | 1 mM | 20.7323 mL |

| 10 mg | 1 mM | 41.4645 mL |

| 1 mg | 5 mM | 0.8293 mL |

| 5 mg | 5 mM | 4.1465 mL |

| 10 mg | 5 mM | 8.2929 mL |

| 1 mg | 10 mM | 0.4146 mL |

| 5 mg | 10 mM | 2.0732 mL |

| 10 mg | 10 mM | 4.1465 mL |

These solutions are prepared by dissolving the compound in DMSO, often followed by dilution with co-solvents such as PEG300, Tween 80, water, or corn oil for in vivo formulations. The solvents must be added sequentially with mixing and clarification at each step to ensure a clear solution.

Analytical and Characterization Data Supporting Preparation

- IR Spectroscopy: Key bands include hydroxyl (around 3410 cm⁻¹), amide N-H (3138 cm⁻¹), and carbonyl C=O stretch (1668 cm⁻¹) confirming functional groups in intermediates.

- NMR Spectroscopy: ^1H NMR signals for imine protons (~8.07 ppm), hydroxyl and amide protons (~12.9-13.1 ppm) verify structure.

- Mass Spectrometry: Confirms molecular weight and purity.

- Elemental Analysis: Matches calculated values for C, H, N content, confirming compound composition.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Gould-Jacobs Procedure | 3-(Trifluoromethyl)aniline + diethyl ethoxymethylene malonate | Condensation, thermal cyclization, hydrazide formation | Straightforward, well-established | High temperature step, regioselectivity challenges |

| Pfitzinger Reaction + Suzuki Coupling | Isatin derivatives, substituted acetophenones | Base-catalyzed condensation, cross-coupling, ester hydrolysis | Allows diverse substitution, mild conditions for sensitive groups | Multi-step, requires careful control of reaction conditions |

| Ester Hydrolysis with BBr3 | Methyl esters of quinoline derivatives | Deprotection to carboxylic acid | Mild, minimizes side products | Requires handling of corrosive reagents |

化学反応の分析

Types of Reactions: 3-(Trifluoromethyl)quinoline-8-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced or modified.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or other reducing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the trifluoromethyl position .

科学的研究の応用

Pharmaceutical Applications

The primary application of 3-(trifluoromethyl)quinoline-8-carboxylic acid lies in pharmaceutical development . This compound serves as a critical intermediate in synthesizing various bioactive molecules, particularly those targeting inflammatory and cancer pathways.

Case Study: Anticancer Activity

A study conducted on derivatives of quinoline compounds demonstrated that modifications, including trifluoromethyl groups, enhanced their anticancer properties. The synthesized compounds were tested against several cancer cell lines, showing significant cytotoxicity compared to standard treatments. The presence of the trifluoromethyl group was found to improve the lipophilicity and biological activity of these compounds .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activities . Research indicates that derivatives of this compound exhibit potent antibacterial and antifungal effects.

Case Study: Antimicrobial Efficacy

In a study focusing on the synthesis of new quinoline derivatives, several compounds were characterized for their antimicrobial activity. The introduction of the trifluoromethyl group significantly increased the efficacy against various pathogens, including resistant strains of bacteria . The results are summarized in the following table:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 0.5 µg/mL |

| 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | Antifungal | 0.8 µg/mL |

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals . Its chemical structure allows for enhanced efficacy in pest control and plant growth regulation.

Application Example: Pesticide Development

Research has shown that incorporating trifluoromethyl groups into agrochemical formulations can improve their stability and effectiveness. For instance, a new class of pesticides featuring this compound demonstrated improved performance against common agricultural pests .

Material Science

In materials science, this compound is valued for its role in developing fluorinated materials . The trifluoromethyl group enhances chemical stability and lipophilicity, making it suitable for advanced polymers and coatings.

Case Study: Polymer Synthesis

A recent study explored the use of this compound in synthesizing fluorinated polymers with superior thermal and chemical resistance. The resultant materials showed promising applications in coatings for electronic devices where durability is critical .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various methods for detecting and quantifying related substances in complex mixtures.

Example: Chromatographic Techniques

The use of this compound as a standard reference material has been reported to enhance the accuracy of chromatographic analyses, particularly in environmental samples where trace levels of contaminants are measured .

作用機序

The mechanism of action of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .

類似化合物との比較

Chemical Identity :

- IUPAC Name: 3-(Trifluoromethyl)quinoline-8-carboxylic acid

- CAS No.: 588702-66-3

- Molecular Formula: C₁₁H₆F₃NO₂

- Molecular Weight : 241.17 g/mol

- Structure: A quinoline core with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 8 .

Key Properties :

- Solubility: Limited aqueous solubility; typically stored in dry conditions at 2–8°C .

- Applications : Used as a research intermediate in medicinal chemistry, particularly for synthesizing antimicrobial and fluorinated bioactive compounds .

Structural Analogues with Trifluoromethyl Substitution

8-Fluoro-2-(trifluoromethyl)-3-quinolinecarboxylic Acid

- CAS No.: 587886-30-4

- Formula: C₁₁H₅F₄NO₂

- Key Differences: Substituents: Fluorine at position 8 and trifluoromethyl at position 2.

4-(Trifluoromethyl)quinoline-8-carboxylic Acid

- CAS No.: 31009-01-5

- Formula: C₁₁H₆F₃NO₂

- Key Differences :

1-Cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylic Acid

- CAS No.: 182868-50-4

- Formula : C₂₀H₂₁F₄N₃O₃

- Key Differences: Additional Substituents: Cyclopropyl at position 1 and piperazinyl at position 5. Impact: Enhanced antibacterial activity against Gram-negative bacteria (e.g., E. coli, Pseudomonas aeruginosa) due to improved membrane penetration .

Analogues with Halogen or Alkoxy Substituents

8-Chloroquinoline-3-carboxylic Acid

- Synthesis: Chlorination of 8-unsubstituted quinoline-3-carboxylic acids using sulfuryl chloride .

- Key Differences: Substituent: Chlorine at position 7. Impact: Reduced metabolic stability compared to the trifluoromethyl analogue, as Pseudomonas species degrade 3-chloroquinoline-8-carboxylic acid via meta-cleavage pathways .

8-Methoxyquinoline-3-carboxylic Acid

Fluorinated Analogues

7,8-Difluoroquinoline-3-carboxylic Acid

- CAS No.: 318685-41-5

- Formula: C₁₀H₅F₂NO₂

- Key Differences: Substituents: Fluorines at positions 7 and 8. Impact: Higher electronegativity improves interaction with bacterial DNA gyrase, a target for quinolone antibiotics .

Table 1: Comparative Data

生物活性

3-(Trifluoromethyl)quinoline-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to present a comprehensive overview of the compound's biological properties.

The chemical formula for this compound is C10H6F3NO2, featuring a quinoline core with a trifluoromethyl group and a carboxylic acid moiety. The presence of the trifluoromethyl group significantly influences the compound's hydrophobicity and electronic properties, enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties . A study conducted on various derivatives demonstrated that compounds containing the trifluoromethyl group showed enhanced activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes crucial for cell wall synthesis .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| P. aeruginosa | 64 |

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown antitumor activity in various cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway .

Case Study: Antitumor Efficacy in Breast Cancer Models

A recent study evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values determined to be approximately 15 µM. The compound was shown to inhibit cell proliferation by promoting apoptosis and disrupting the cell cycle .

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Apoptosis Induction : It activates apoptotic pathways, particularly through p53-mediated mechanisms.

- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing further proliferation.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is crucial for enhancing biological activity. Studies have shown that modifications to the quinoline structure can significantly affect potency and selectivity against various biological targets .

Table 2: Structure-Activity Relationship Insights

| Substitution Position | Effect on Activity |

|---|---|

| 3-position (CF3) | Increased lipophilicity; enhanced potency against microbes |

| 8-position (COOH) | Essential for maintaining solubility and bioactivity |

Q & A

Q. What are the standard synthetic routes for 3-(trifluoromethyl)quinoline-8-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes:

- Quinoline core formation : Skraup synthesis via cyclization of aniline derivatives with glycerol and sulfuric acid under oxidative conditions (e.g., nitrobenzene) .

- Functionalization : Trifluoromethyl groups are introduced via electrophilic substitution or metal-mediated cross-coupling. Chloro and carboxylic acid groups are added through nucleophilic substitution or oxidation reactions .

- Optimization : Microwave-assisted methods improve reaction efficiency (e.g., cyclocondensation of 2-trifluoromethylaniline with methyl acetates) . Key reagents include KMnO₄ (oxidation), LiAlH₄ (reduction), and catalysts like PPA (polyphosphoric acid) for lactamization . Yield depends on temperature control, solvent polarity, and stoichiometric ratios of intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl at C8, carboxylic acid at C3). ¹⁹F NMR validates trifluoromethyl integrity .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (e.g., 291.61 g/mol for C₁₁H₅ClF₃NO₃ analogs) .

- X-ray Crystallography : Resolves hydrogen-bonding patterns (e.g., carboxylic acid dimers) and dihedral angles between the quinoline core and substituents .

Q. What are the common derivatization reactions for modifying its structure?

- Esterification : The carboxylic acid group reacts with alcohols (e.g., ethanol) under acidic conditions to form esters like ethyl 4-(methylamino)-8-(trifluoromethyl)quinoline-3-carboxylate .

- Substitution : Chloro groups at C8 undergo nucleophilic displacement with amines or thiols to generate analogs with varied bioactivity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in antimicrobial studies?

- Lipophilicity : The CF₃ group enhances membrane permeability, critical for targeting intracellular pathogens like Mycobacterium tuberculosis .

- Metabolic Stability : CF₃ reduces oxidative degradation, prolonging half-life. Comparative studies show analogs without CF₃ exhibit 50% lower MIC values against Gram-positive bacteria .

- Electron-Withdrawing Effects : CF₃ modulates electron density on the quinoline ring, altering binding to DNA gyrase or topoisomerase IV .

Q. What mechanisms underlie its antitumor activity, and how can they be validated experimentally?

- Topoisomerase Inhibition : Competes with ATP-binding sites in topoisomerase I/II, inducing DNA strand breaks (validated via plasmid relaxation assays) .

- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in HeLa cells at IC₅₀ = 12 μM .

- In Vivo Models : Xenograft studies in mice show tumor volume reduction by 60% at 50 mg/kg doses .

Q. How can researchers resolve contradictions in solubility data across different studies?

- pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility (e.g., >10 mg/mL in alkaline buffers vs. <1 mg/mL at pH 7.4) .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without disrupting biological assays .

- Crystallography : Compare polymorphic forms (e.g., anhydrous vs. hydrated crystals) that alter dissolution rates .

Q. What computational strategies optimize its pharmacokinetic (PK) properties?

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .

- QSAR Models : Correlate logP values (e.g., 2.8 for the parent compound) with bioavailability using Gaussian-based DFT calculations .

- ADMET Prediction : Tools like SwissADME assess blood-brain barrier permeability and hERG channel inhibition risks .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Yields

| Step | Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Quinoline core | Skraup synthesis (H₂SO₄, nitrobenzene) | 65–70 | |

| 2 | Trifluoromethylation | Cu-mediated CF₃ coupling | 45–50 | |

| 3 | Carboxylation | KMnO₄ oxidation | 80–85 |

Q. Table 2: Biological Activity Comparison

| Analog | Substituents | MIC (μg/mL) S. aureus | IC₅₀ (μM) HeLa Cells |

|---|---|---|---|

| Parent | CF₃, COOH | 1.2 | 12.0 |

| -CF₃ | H, COOH | 2.5 | 25.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。